2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a 3-chlorophenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution with 3-chlorophenyl group: The pyrazole ring is then substituted with a 3-chlorophenyl group using a suitable halogenation reaction.
Introduction of the propanoic acid moiety: This step involves the reaction of the substituted pyrazole with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: This compound shares the chlorophenyl and propanoic acid moieties but lacks the pyrazole ring.
2-(3-Chlorophenyl)-1H-pyrazole: This compound contains the pyrazole and chlorophenyl groups but does not have the propanoic acid moiety.
Uniqueness
2-(4-(3-Chlorophenyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H11ClN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-3-2-4-11(13)5-9/h2-8H,1H3,(H,16,17) |
InChI Key |
CKPCCKCDYQBUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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